2-(2,2-DIMETHYLPROPYL)-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
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Overview
Description
2-(2,2-Dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Etherification: The 4-methylphenoxyethyl group can be introduced via etherification reactions, where phenols react with alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and alkyl groups.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzodiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzodiazoles.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropyl)-1-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
- 2-(2,2-Dimethylpropyl)-1-[2-(4-hydroxyphenyl)ethyl]-1H-1,3-benzodiazole
Uniqueness
2-(2,2-Dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxyethyl group, in particular, can influence its reactivity and interactions with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-9-11-17(12-10-16)24-14-13-23-19-8-6-5-7-18(19)22-20(23)15-21(2,3)4/h5-12H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRQGENGELGKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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